1-(4-Methoxybenzyl)-2-piperazinone hydrochloride
Description
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-16-11-4-2-10(3-5-11)9-14-7-6-13-8-12(14)15;/h2-5,13H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJFELLSLCOWFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCNCC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(4-Methoxybenzyl)-2-piperazinone hydrochloride, with CAS number 1260423-70-8, is a compound that has attracted attention due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a methoxybenzyl group. The general structure can be represented as follows:
This structure is significant as the piperazine moiety is commonly associated with various pharmacological effects, including antipsychotic and antidepressant activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In particular, research has demonstrated its efficacy against human breast cancer cells. The compound exhibited significant inhibitory effects on cell proliferation, with an IC50 value of approximately 18 μM against MCF-7 breast cancer cells .
The proposed mechanism involves the inhibition of poly (ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair mechanisms in cancer cells. Inhibition of PARP leads to enhanced cleavage of PARP and increased activation of caspases, which are vital in the apoptotic pathways .
Comparative Activity
In comparative studies, this compound showed activity comparable to established PARP inhibitors like Olaparib, suggesting its potential as a therapeutic agent in oncology .
Study 1: Efficacy Against Breast Cancer
A study focused on the compound's ability to inhibit PARP1 catalytic activity demonstrated that at varying concentrations (0.01 to 100 µM), significant inhibition was observed, particularly at higher concentrations where it achieved up to 82.1% inhibition .
| Concentration (µM) | % Inhibition |
|---|---|
| 0.01 | 1.3 |
| 0.1 | 2.0 |
| 10 | 20.6 |
| 100 | 53 |
| 1000 | 82.1 |
Study 2: Molecular Docking Analysis
Molecular docking studies have indicated that the compound interacts favorably with the catalytic site of PARP enzymes, suggesting a strong binding affinity that could be leveraged for drug development .
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data specific to this compound remains limited, studies involving similar piperazine derivatives suggest favorable absorption and distribution profiles in biological systems. Toxicological assessments indicate that compounds within this class often exhibit low toxicity towards healthy cells while maintaining efficacy against cancerous cells .
Scientific Research Applications
Pharmaceutical Applications
The primary applications of 1-(4-Methoxybenzyl)-2-piperazinone hydrochloride are in the fields of:
- Antidepressants and Anxiolytics : Research has indicated that piperazine derivatives can exhibit significant activity at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This activity suggests potential use in treating mood disorders and anxiety .
- Antipsychotic Agents : Compounds similar to 1-(4-Methoxybenzyl)-2-piperazinone have been studied for their antipsychotic effects. They may modulate dopaminergic pathways, providing therapeutic benefits in conditions like schizophrenia .
- Uroselective Alpha-Adrenoceptor Antagonists : The compound has shown promise as a selective antagonist for alpha-adrenoceptors, which is beneficial in treating benign prostatic hyperplasia (BPH) by improving urodynamic parameters without significant side effects associated with traditional therapies .
Case Studies
- Serotonin Receptor Activity : A study evaluated various piperazine derivatives, including 1-(4-Methoxybenzyl)-2-piperazinone, for their binding affinity to serotonin receptors. Results indicated high affinity for 5-HT1A receptors, suggesting potential antidepressant properties .
- Anticancer Properties : Another investigation focused on the synthesis of Mannich bases involving piperazine derivatives. It was found that these compounds exhibited cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy .
- Neuropharmacological Effects : Research into the neuropharmacological profile of related compounds revealed that they could mimic stimulant effects similar to amphetamines, opening avenues for further studies on their use in treating attention deficit disorders .
Data Table: Summary of Applications
Comparison with Similar Compounds
Data Table: Substituent Comparison
Core Structure Variations: Piperazinone vs. Piperidinone
- 1-(4-Methoxybenzyl)piperidin-4-one (CAS 905986-94-9): The piperidinone core contains one nitrogen atom (vs. This structural simplification may lower solubility but enhance membrane permeability in drug candidates .
- Piperazine Derivatives (e.g., 1-(3-Methoxyphenyl)piperazine hydrochloride) : The absence of a ketone group in piperazine derivatives increases basicity, influencing salt formation and interaction with biological targets (e.g., serotonin receptors) .
Functional Group Positioning and Electronic Effects
- Para vs. Meta Substitution: The para-methoxy group in 1-(4-methoxybenzyl)-2-piperazinone provides steric accessibility for reactions at the benzyl position, whereas meta-substituted analogs (e.g., 3-chloro or 3-bromo) may hinder regioselective modifications .
- Halogen vs.
Preparation Methods
Alkylation of 2-Piperazinone with 4-Methoxybenzyl Halides
This classical method involves the nucleophilic substitution of the piperazinone nitrogen by a 4-methoxybenzyl halide (e.g., chloride or bromide).
- Dissolve 2-piperazinone in an appropriate solvent such as acetone or ethyl acetate.
- Add 4-methoxybenzyl bromide or chloride in stoichiometric or slight excess amounts.
- Stir the mixture at controlled temperature (room temperature to reflux) for 12–24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, inorganic salts are filtered off.
- The organic phase is washed with water to remove residual salts, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by recrystallization or chromatography.
- Finally, the free base is converted to the hydrochloride salt by treatment with hydrogen chloride in isopropanol or another suitable solvent, followed by crystallization.
Reaction conditions and yields:
| Parameter | Typical Value |
|---|---|
| Solvent | Acetone, ethyl acetate |
| Temperature | 25–80 °C |
| Reaction time | 12–24 hours |
| Molar ratio (piperazinone:halide) | 1:1 to 1:2 |
| Purification | Recrystallization from isopropanol |
| Yield | 70–85% (isolated hydrochloride salt) |
This method is supported by patent literature describing similar piperazine derivatives, indicating robust and scalable conditions.
Stepwise Synthesis via Piperazine Intermediates
An alternative approach involves:
- Synthesizing substituted piperazine intermediates by reaction of 4-methoxybenzyl amine derivatives with haloalkyl compounds.
- Cyclization to form the piperazinone ring.
- Purification and salt formation.
For example, a patent discloses the preparation of related piperazinone hydrochlorides by reacting substituted piperazines with haloalkyl reagents in acetone, followed by extensive washing and recrystallization steps to remove impurities and isolate the hydrochloride salt.
Purification and Characterization
- Purification: The hydrochloride salt is typically purified by recrystallization from isopropanol or a mixture of solvents. Activated carbon is often used for decolorizing the solution before crystallization.
- Drying: The final product is dried under vacuum at 70–80 °C for 6–8 hours.
- Characterization: Analytical techniques employed include:
- Thin-layer chromatography (TLC) for reaction monitoring,
- Gas chromatography (GC) for purity assessment,
- Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation,
- Mass spectrometry (MS),
- Reverse-phase high-performance liquid chromatography (HPLC).
Comparative Table of Preparation Methods
| Method | Key Reagents | Solvent(s) | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct N-alkylation | 2-piperazinone, 4-methoxybenzyl halide | Acetone, ethyl acetate | 25–80 °C, 12–24 h | 70–85 | Straightforward, scalable |
| Stepwise via substituted piperazines | 4-methoxybenzyl amine, haloalkyl reagents | Acetone | Stirring 20+ hours, multiple washes | 75–80 | Requires intermediate purification |
Research Findings and Optimization Insights
- The reaction progress is best monitored by TLC and GC to avoid over-alkylation.
- Using an excess of alkyl halide can improve conversion but may require additional purification to remove unreacted halide.
- The choice of solvent affects solubility and crystallization behavior; acetone and isopropanol are preferred for their volatility and crystallization properties.
- Activated carbon treatment improves product purity by removing colored impurities.
- Vacuum drying at moderate temperatures ensures removal of residual solvents without decomposition.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1-(4-Methoxybenzyl)-2-piperazinone hydrochloride, and how do reaction conditions influence yield?
- Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-methoxybenzyl chloride with 2-piperazinone under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) can yield the intermediate, followed by HCl treatment for salt formation . Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of reactants) and inert atmospheres to prevent oxidation. Post-synthesis purification via recrystallization (ethanol/water) improves purity (>95%) .
Q. How should researchers handle safety and stability concerns during experimental work with this compound?
- Answer : The compound may cause skin/eye irritation (H315, H319) and respiratory sensitivity (H335) . Use PPE (gloves, goggles) and work in fume hoods. Stability tests indicate it degrades above 200°C; store in airtight containers at 2–8°C under nitrogen to prevent hygroscopic degradation .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- Answer :
- HPLC : Purity assessment (≥97% purity achievable with C18 columns, acetonitrile/water mobile phase) .
- NMR/FTIR : Confirm methoxybenzyl (δ 3.8 ppm in ¹H NMR) and piperazinone (C=O stretch at ~1680 cm⁻¹ in IR) groups .
- XRD : Resolve crystallinity issues; monoclinic crystal structure (space group P2₁/c) reported for analogs .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound’s derivatives?
- Answer : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates, reducing trial-and-error synthesis. For example, ICReDD’s workflow integrates reaction path searches and experimental feedback to prioritize conditions (e.g., solvent polarity, catalysts) that maximize regioselectivity .
Q. What strategies resolve contradictions in reported pharmacological activities of piperazinone derivatives?
- Answer : Contradictions often arise from assay variability (e.g., cell lines, IC₅₀ protocols). Conduct meta-analyses using standardized assays (e.g., uniform ATPase inhibition protocols) and validate via orthogonal methods (SPR for binding affinity vs. enzymatic activity) . Cross-reference structural analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) to isolate substituent effects .
Q. How do environmental factors (pH, temperature) influence the compound’s reactivity in multi-step syntheses?
- Answer :
- pH : Basic conditions (pH >9) favor deprotonation of piperazinone nitrogen, enhancing nucleophilicity for alkylation .
- Temperature : Elevated temperatures (>80°C) accelerate coupling but risk byproduct formation (e.g., dimerization). Kinetic studies using Arrhenius plots optimize time-temperature trade-offs .
Q. What factorial design approaches improve scalability of piperazinone-based reactions?
- Answer : A 2³ factorial design (factors: reactant concentration, catalyst loading, reaction time) identifies critical parameters. For instance, catalyst (e.g., Pd/C) loading has the highest F-value (p <0.01), suggesting it dominates yield variance. Response surface methodology (RSM) further refines optimal conditions .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
